molecular formula C21H23N3O3S2 B2700695 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683765-61-9

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2700695
CAS RN: 683765-61-9
M. Wt: 429.55
InChI Key: BJNLQSASMVCHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Research has been conducted on the synthesis of novel compounds with structural similarities, focusing on their inhibitory activity against specific enzymes or for potential therapeutic applications. For instance, studies on the synthesis of acridine and bis acridine sulfonamides have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential for therapeutic applications in conditions where modulation of this enzyme's activity is beneficial (Ulus et al., 2013). Similarly, benzo[b]thiophene derivatives have been explored for their chemical properties and synthesis pathways, contributing to the understanding of heterocyclic chemistry and its applications in drug design (Campaigne & Neiss, 1965).

Pharmacological Potentials

Several studies focus on the pharmacological potentials of compounds with similar structures, investigating their effects on various biological targets. For example, research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides indicates the exploration of new therapeutic agents with potential selectivity for class III electrophysiological activity (Morgan et al., 1990). Additionally, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents demonstrates the ongoing search for new compounds with potent anticancer activity, highlighting the role of chemical synthesis in developing novel therapeutic strategies (Yılmaz et al., 2015).

Material Science Applications

Beyond pharmacological interests, research into the electrochemical synthesis of water-soluble and self-doped polythiophene derivatives points to applications in material science, particularly in the development of new materials with desirable electrical and solubility properties (Turac et al., 2008).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-5-2-3-12-24(14)29(26,27)16-10-8-15(9-11-16)20(25)23-21-18(13-22)17-6-4-7-19(17)28-21/h8-11,14H,2-7,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLQSASMVCHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.